![molecular formula C18H17NO4 B1621140 1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 73422-90-9](/img/structure/B1621140.png)
1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
“(4-Benzyloxy)phenylacetic acid” is a para-substituted phenyl-acetic acid derivative . Its molecules exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups .
Synthesis Analysis
While specific synthesis methods for “1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid” were not found, a study reports a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency . This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .
Molecular Structure Analysis
The molecular structure of “(4-Benzyloxy)phenylacetic acid” was found to be C15H14O3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Benzyloxy)phenylacetic acid” include a melting point of 119-123 °C .
Scientific Research Applications
I have conducted a search for the specific compound “1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid” but found no direct information on its unique scientific research applications. However, related compounds with the (benzyloxy)phenyl group have been studied for their potential applications in cancer research, such as EGFR kinase inhibitory activity and antiproliferative effects against various human cancer cell lines .
Safety and Hazards
properties
IUPAC Name |
5-oxo-1-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17-10-14(18(21)22)11-19(17)15-6-8-16(9-7-15)23-12-13-4-2-1-3-5-13/h1-9,14H,10-12H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQMFZBILLDSRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388009 | |
Record name | STK087815 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
73422-90-9 | |
Record name | STK087815 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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